Technical Guide: RuCl2[(S)-xylbinap][(S,S)-dpen]
Technical Guide: RuCl2[(S)-xylbinap][(S,S)-dpen]
Advanced Asymmetric Hydrogenation of Ketones[1]
Executive Summary
RuCl2[(S)-xylbinap][(S,S)-dpen] (CAS: 220114-03-4) is a pre-eminent chiral ruthenium(II) pre-catalyst designed for the asymmetric hydrogenation of ketones. Developed within the framework of Noyori’s metal-ligand bifunctional catalysis , this complex distinguishes itself from first-generation catalysts by incorporating the sterically demanding (S)-XylBINAP diphosphine ligand alongside the chiral (S,S)-DPEN diamine.
This specific ligand combination creates a highly rigid, chiral lattice that enables the reduction of simple, unfunctionalized ketones (e.g., acetophenones) and complex heteroaromatic substrates with enantiomeric excesses (ee) frequently exceeding 99% and Turnover Numbers (TON) reaching 100,000. It is a critical reagent in the synthesis of chiral pharmaceutical intermediates, including antidepressants and beta-blockers.
Molecular Architecture & Properties[3]
The superior performance of this catalyst stems from the synergistic interplay between its two chiral ligands.
| Component | Chemical Identity | Function & Mechanistic Role |
| Metal Center | Ruthenium (II) | Acts as the hydride carrier.[1][2][3] The low oxidation state allows for reversible H2 activation. |
| Diphosphine | (S)-XylBINAP (S)-2,2'-Bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl | Steric Enforcer: The 3,5-xylyl (dimethylphenyl) groups project further into the coordination sphere than standard phenyl groups (BINAP), tightening the chiral pocket and restricting substrate orientation. |
| Diamine | (S,S)-DPEN (S,S)-1,2-Diphenylethylenediamine | Bifunctional Trigger: The amine protons (-NH2) are non-innocent.[4] They form a hydrogen bond network with the substrate oxygen, stabilizing the transition state via an outer-sphere mechanism. |
| Anionic Ligands | Chloride (Cl-) | Leaving groups. Displaced by base (e.g., KOtBu) to generate the active 16-electron species. |
Physical Properties:
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Appearance: Yellow to amber/dark green crystalline powder.[5]
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Air Stability: Air-sensitive in solution; moderately stable as a solid. Store under Argon/Nitrogen at 2–8°C.
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Solubility: Soluble in 2-propanol (IPA), methanol, THF, and toluene.
Mechanism of Action: Metal-Ligand Bifunctional Catalysis
Unlike traditional hydrogenation catalysts that require substrate coordination to the metal (inner-sphere), RuCl2[(S)-xylbinap][(S,S)-dpen] operates via an outer-sphere mechanism .[1] The ketone substrate never binds directly to the Ruthenium atom. Instead, the catalyst acts as a template where the Ru-H hydride and the ligand's N-H proton are delivered simultaneously to the C=O bond.
The Catalytic Cycle[2]
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Activation: The pre-catalyst (Ru-Cl2) reacts with a base (KOtBu) and H2 to eliminate HCl, forming the active Ru-H2 (dihydride) species.
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Enantio-discrimination: The ketone approaches the catalyst. The bulky XylBINAP ligands force the ketone into a specific orientation to minimize steric clash.
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Hydride Transfer (Concerted Step): A six-membered pericyclic transition state is formed. The Ru-H attacks the carbonyl carbon while the N-H protonates the carbonyl oxygen.
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Regeneration: The resulting 16-electron Ru-amide species reacts with molecular H2. The H-H bond is heterolytically cleaved (assisted by the amide nitrogen), regenerating the active Ru-hydride.
Figure 1: The metal-ligand bifunctional catalytic cycle.[1] Note the regeneration of the active hydride via heterolytic H2 cleavage.
Application Spectrum & Industrial Relevance[3][8][9]
The (S)-XylBINAP/(S,S)-DPEN combination is particularly effective for substrates that are challenging for standard BINAP complexes.
Substrate Scope
| Substrate Class | Example | Typical Conditions | Performance Metrics |
| Aryl Alkyl Ketones | Acetophenone | 8 atm H2, IPA, 25°C | >99% ee, 99% yield |
| Heteroaromatic Ketones | 2-Acetylfuran, 2-Acetylthiophene | 8-10 atm H2, IPA | >98% ee |
| Amino Ketones | 8 atm H2, IPA | 92-99% ee (Key for Fluoxetine) | |
| Unsaturated Ketones | Benzalacetone | 10-50 atm H2 | High C=O selectivity (C=C intact) |
Case Study: Synthesis of (R)-Fluoxetine
The antidepressant Fluoxetine (Prozac) requires a chiral amino alcohol intermediate.
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Substrate: 3-dimethylamino-1-phenylpropan-1-one.
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Result: The catalyst reduces the ketone functionality with high enantioselectivity without poisoning the metal center with the amine group (a common failure mode in traditional hydrogenation).
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
Safety Note: The ruthenium complex and the base (KOtBu) are sensitive to moisture and air. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.
Materials
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Catalyst: RuCl2[(S)-xylbinap][(S,S)-dpen] (2.2 mg, 2.0 µmol).
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Substrate: Acetophenone (2.40 g, 20.0 mmol) – Must be purified/degassed.
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Base: 1.0 M Potassium tert-butoxide (KOtBu) in tert-butanol (0.2 mL).
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Solvent: 2-Propanol (IPA), anhydrous, degassed (3 mL).
-
Equipment: Stainless steel autoclave (e.g., Parr reactor) with a glass liner and magnetic stir bar.
Workflow
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Preparation (Glovebox/Schlenk):
-
Place the solid Ru-catalyst into the glass liner of the autoclave.
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Add the acetophenone (substrate).
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Add the anhydrous 2-propanol.
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Add the KOtBu solution. Note: The solution typically turns yellow/orange upon base addition.
-
-
Pressurization:
-
Reaction:
-
Stir vigorously at 25–30°C for 2–6 hours.
-
Monitoring: Reaction progress can be checked by venting, taking a small aliquot, and analyzing via GC or TLC.
-
-
Work-up:
-
Vent the H2 gas carefully (fume hood).
-
Concentrate the solvent under reduced pressure (rotary evaporator).
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Pass the residue through a short silica gel plug (eluting with ether or ethyl acetate) to remove the metal catalyst.
-
Analyze ee% using Chiral HPLC (e.g., Daicel Chiralcel OD-H column).
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Figure 2: Operational workflow for batch hydrogenation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Substrate Impurity | Distill or recrystallize the ketone. Halides or free acids can deactivate the catalyst. |
| Low Conversion | Oxygen Poisoning | Ensure rigorous degassing of IPA and substrate (freeze-pump-thaw or sparging with Ar). |
| Low ee% | Wrong S/C Ratio | While robust, extremely high S/C (>100,000) requires ultra-pure reagents. Try lowering to S/C 2,000–5,000. |
| Low ee% | Temperature too high | Enantioselectivity drops at high temperatures. Maintain 20–30°C; do not heat to speed up unless necessary. |
| No Reaction | Inactive Base | KOtBu is hygroscopic and degrades. Use fresh 1.0M solution or sublimed solid. |
References
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Ohkuma, T., et al. (1998).[5] "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope."[4] Journal of the American Chemical Society, 120(51), 13529–13530. Link
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Noyori, R., & Ohkuma, T. (2001). "Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones." Angewandte Chemie International Edition, 40(1), 40–73. Link
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Ohkuma, T., et al. (2000). "Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphosphine)(1,2-diamine) Complexes." Journal of the American Chemical Society, 122(27), 6510–6511. Link
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TCI Chemicals. "Product Specification: RuCl2[(S)-xylbinap][(S,S)-dpen]." TCI Product Catalog. Link
Sources
- 1. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. RuCl2[(S)-xylbinap][(S,S)-dpen] | 220114-03-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Rucl2[(S)-xylbinap][(S,S)-dpen] | C66H64Cl2N2P2Ru | CID 11136945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
